molecular formula C12H22N4 B2924289 {1-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine CAS No. 1006483-89-1

{1-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine

Cat. No. B2924289
CAS RN: 1006483-89-1
M. Wt: 222.336
InChI Key: ITIRKEQOEGSYFP-UHFFFAOYSA-N
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Description

The compound “{1-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine” is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The compound is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “{1-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine” is represented by the Inchi Code: 1S/C9H13N5/c1-7-8(3-11-13(7)2)5-14-6-9(10)4-12-14/h3-4,6H,5,10H2,1-2H3 . This indicates that the compound has a molecular weight of 191.24 .


Physical And Chemical Properties Analysis

“{1-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine” is a powder at room temperature . It has a molecular weight of 191.24 .

Scientific Research Applications

Antileishmanial Activity

Pyrazole derivatives have been identified as potent antileishmanial agents. In a study, certain hydrazine-coupled pyrazole derivatives were synthesized and evaluated against Leishmania aethiopica. One of the compounds exhibited significant activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . This suggests that pyrazole derivatives could be potential candidates for developing new antileishmanial drugs.

Antimalarial Efficacy

In the same study, the synthesized pyrazole derivatives were also tested for their antimalarial properties. Two compounds showed promising results against Plasmodium berghei infected mice, with one achieving up to 90.4% suppression . This highlights the potential of pyrazole derivatives in contributing to the fight against malaria.

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between drugs and their targets. Pyrazole derivatives have been subjected to molecular docking to justify their antipromastigote activity. The studies revealed a desirable fitting pattern in the LmPTR1 pocket, characterized by lower binding free energy, which justifies the potent antileishmanial activity .

Pharmacological Diversity

Pyrazole moieties are recognized for their broad range of pharmacological properties. They have been used as core structures in various therapeutic divisions, including anti-inflammatory, analgesic, antidepressant, and antipsychotic medications . This versatility makes them valuable scaffolds in drug discovery and development.

Anti-Tuberculosis Potential

Pyrazoles have been designated as potential anti-tuberculosis agents. Their structural presence in various pharmaceuticals has led to the exploration of their applications in combating tuberculosis, a disease that remains a global health challenge .

Anticancer Properties

The structural framework of pyrazoles is also being investigated for its anticancer potential. The ability to modify and synthesize different analogues allows researchers to tailor these compounds for specific targets in cancer therapy .

properties

IUPAC Name

[1-[(1,5-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-10-12(8-14-15(10)2)9-16-5-3-11(7-13)4-6-16/h8,11H,3-7,9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIRKEQOEGSYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN2CCC(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine

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